Rotatable Bond Count: Conformational Entropy Differential vs. 5-Substituted Positional Isomer
The 4-substituted target compound possesses 4 rotatable bonds, whereas the 5-substituted positional isomer (5-(piperidin-1-yl)pentanoic acid hydrochloride, CAS 49637-20-9) has 5 rotatable bonds, as computed by Cactvs and reported in PubChem [1]. A difference of one rotatable bond corresponds to an entropic penalty of approximately 0.6–1.2 kcal·mol⁻¹ at 298 K (ΔS ≈ 2–4 cal·mol⁻¹·K⁻¹ per restricted rotor) upon binding, which can shift IC₅₀ or Kd values by up to an order of magnitude in optimized ligand-receptor systems [2].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 5-(Piperidin-1-yl)pentanoic acid hydrochloride: 5 rotatable bonds |
| Quantified Difference | Δ = 1 rotatable bond; estimated ΔΔG_binding ≈ 0.6–1.2 kcal·mol⁻¹ (class-level inference) |
| Conditions | Computational: Cactvs 3.4.8.18 (PubChem); entropic contribution estimated from published rotor-restriction literature |
Why This Matters
The lower rotatable bond count of the 4-substituted isomer reduces the conformational entropic penalty upon target binding, potentially yielding higher affinity in screening campaigns compared to the 5-substituted analog—a critical factor when selecting building blocks for focused library synthesis.
- [1] PubChem CID 54592761. 5-(Piperidin-1-yl)pentanoic acid hydrochloride: Rotatable Bond Count = 5. Computed by Cactvs 3.4.8.18. View Source
- [2] Murray, C. W.; Verdonk, M. L. The Consequences of Translational and Rotational Entropy Lost by Small Molecules on Binding to Proteins. J. Comput. Aided Mol. Des. 2002, 16, 741–753. (Class-level entropy-rotor relationship). View Source
